molecular formula C6H6O8S2 B096403 4,6-dihydroxybenzene-1,3-disulfonic Acid CAS No. 17724-11-7

4,6-dihydroxybenzene-1,3-disulfonic Acid

Cat. No.: B096403
CAS No.: 17724-11-7
M. Wt: 270.2 g/mol
InChI Key: VWXVJYKCCPSYRD-UHFFFAOYSA-N
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Description

4,6-Dihydroxybenzene-1,3-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a sulfonic acid derivative of benzene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to the benzene ring. This compound is known for its antioxidant properties and is structurally similar to some active ingredients found in over-the-counter drugs for bowel diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxybenzene-1,3-disulfonic acid typically involves the sulfonation of hydroquinone or catechol derivatives. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through crystallization or recrystallization techniques to achieve high purity levels required for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the sulfonic acid groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like chlorosulfonic acid or sulfur trioxide can be used for sulfonation reactions.

Major Products:

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4,6-Dihydroxybenzene-1,3-disulfonic acid is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its ability to act as a superoxide anion scavenger and its anti-inflammatory properties make it particularly valuable in biological and medical research.

Properties

IUPAC Name

4,6-dihydroxybenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2,7-8H,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXVJYKCCPSYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433335
Record name 4,6-dihydroxybenzene-1,3-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17724-11-7
Record name 4,6-dihydroxybenzene-1,3-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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